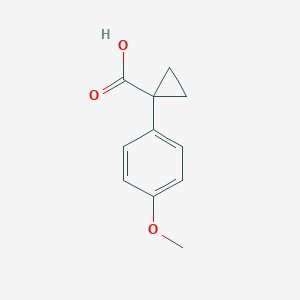

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPFQQHADRJANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168263 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-01-1 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16728-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in two key stages: the cyclopropanation of 4-methoxyphenylacetonitrile and the subsequent hydrolysis of the resulting nitrile. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and practical insights into the experimental choices, ensuring scientific integrity and reproducibility.

Introduction

This compound is a structurally unique molecule that incorporates a cyclopropane ring fused to an aromatic system. This motif is of significant interest in drug discovery, as the cyclopropane ring can act as a metabolically stable bioisostere for other functional groups, influencing the conformational rigidity and lipophilicity of a molecule. Its derivatives have been explored for their potential in various therapeutic areas. This guide will focus on a reliable and scalable synthetic pathway, starting from readily available commercial materials.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from 4-methoxyphenylacetonitrile.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis of the target compound.

This strategy is advantageous due to the accessibility of the starting materials and the generally high yields of each step. The key transformations are:

-

Cyclopropanation: Formation of the cyclopropane ring by reacting 4-methoxyphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

-

Hydrolysis: Conversion of the nitrile functional group of the cyclopropane intermediate into a carboxylic acid.

Part 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

The formation of the cyclopropane ring is achieved through a base-mediated reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane. The acidic proton at the benzylic position of the nitrile is deprotonated by a strong base to form a carbanion, which then undergoes a tandem alkylation and intramolecular cyclization.

Mechanism of Cyclopropanation

The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.

Caption: Mechanism of base-mediated cyclopropanation.

Experimental Protocol: Cyclopropanation

This protocol utilizes sodium amide as a strong base in a non-polar solvent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxyphenylacetonitrile | 147.17 | 14.7 g | 0.1 |

| Sodium Amide (NaNH₂) | 39.01 | 8.6 g | 0.22 |

| 1,2-Dibromoethane | 187.86 | 20.6 g | 0.11 |

| Toluene | - | 200 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Saturated Ammonium Chloride | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (8.6 g, 0.22 mol) and toluene (100 mL).

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add a solution of 4-methoxyphenylacetonitrile (14.7 g, 0.1 mol) in toluene (50 mL) to the refluxing suspension over 30 minutes. The reaction mixture will turn reddish-brown.

-

After the addition is complete, continue to reflux for an additional 2 hours.

-

Cool the reaction mixture to room temperature and then slowly add a solution of 1,2-dibromoethane (20.6 g, 0.11 mol) in toluene (50 mL) over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer with saturated ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the nitrile group of 1-(4-methoxyphenyl)cyclopropanecarbonitrile to a carboxylic acid. This transformation is typically carried out under basic conditions using a strong base like potassium hydroxide in a mixed solvent system to ensure the solubility of the starting material.

Mechanism of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid under basic conditions proceeds through the formation of a carboxylate salt, which is then protonated in an acidic workup.

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Hydrolysis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | 173.21 | 17.3 g | 0.1 |

| Potassium Hydroxide (KOH) | 56.11 | 28.1 g | 0.5 |

| Ethanol | - | 100 mL | - |

| Water | - | 50 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

| Diethyl Ether | - | 150 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)cyclopropanecarbonitrile (17.3 g, 0.1 mol) in ethanol (100 mL).

-

Add a solution of potassium hydroxide (28.1 g, 0.5 mol) in water (50 mL).

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | C₁₁H₁₁NO | 173.21 | ~50-55 | Off-white to yellow solid |

| This compound | C₁₁H₁₂O₃ | 192.21 | 127-132[1] | White crystalline powder[1] |

Conclusion

The two-step synthesis of this compound from 4-methoxyphenylacetonitrile is a reliable and efficient method for producing this valuable compound. The use of readily available starting materials and straightforward reaction conditions makes this route amenable to scale-up. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this important building block for their research and development endeavors.

References

-

Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PMC. [Link]

-

Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. National Institutes of Health. [Link]

-

Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. [Link]

-

Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. PMC. [Link]

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

-

1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 16728-01-1. LookChem. [Link]

-

1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile. SIELC Technologies. [Link]

Sources

Mechanistic Pathways for the Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to confer unique conformational constraints, metabolic stability, and physicochemical properties to bioactive molecules. 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a key building block for the synthesis of various pharmaceutical agents. This guide provides an in-depth analysis of the primary mechanistic pathways for its formation, focusing on the underlying principles that govern reaction outcomes. We will dissect two robust and mechanistically distinct approaches: the classical intramolecular nucleophilic cyclization and the modern organometallic-mediated Kulinkovich reaction. This document is intended to serve as a practical and theoretical resource for professionals engaged in chemical synthesis and drug development.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropane ring, despite its high ring strain of approximately 27 kcal/mol, is a recurring feature in numerous natural products and pharmaceutical drugs.[1][2] Its unique electronic character, often described as having "pi-character," allows it to act as a conformationally rigid bioisostere for phenyl groups or gem-dimethyl units. The incorporation of this three-membered ring can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This compound, in particular, serves as a crucial intermediate, combining the cyclopropyl core with an electronically-rich aromatic system, making it a versatile precursor for more complex molecular architectures. Understanding the mechanisms of its formation is paramount for process optimization, scale-up, and the development of novel synthetic routes.

Pathway I: Intramolecular Nucleophilic Cyclization

This is a classical and highly effective strategy for constructing the cyclopropane ring. The core principle involves the formation of a carbanion which subsequently participates in an intramolecular S_N2 reaction to close the three-membered ring.[2] The most common variant starts from 4-methoxyphenylacetonitrile and a 1,2-dihaloalkane, such as 1,2-dibromoethane.

Mechanism of Action: A Stepwise Analysis

The reaction proceeds through a well-defined, multi-step mechanism initiated by deprotonation.

-

Carbanion Formation: A strong base, such as sodium hydroxide or sodium amide, abstracts a proton from the carbon alpha to both the 4-methoxyphenyl ring and the nitrile group. This proton is particularly acidic due to the resonance stabilization of the resulting carbanion by both adjacent groups.

-

Intermolecular S_N2 Alkylation: The newly formed nucleophilic carbanion attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing the first bromide ion in a standard intermolecular S_N2 reaction. This step forms a linear, γ-halonitrile intermediate.

-

Intramolecular S_N2 Cyclization: This is the key ring-forming step. The carbon that was initially deprotonated remains acidic and can be deprotonated again by the base. However, the intramolecular S_N2 reaction, where the carbanion attacks the carbon bearing the second bromine atom, is kinetically favored and proceeds rapidly.[3][4] Intramolecular reactions that form small rings like cyclopropane are often exceptionally fast due to the high effective concentration of the reacting centers being held in proximity.[4] This step forms 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

-

Hydrolysis: The final nitrile product is then hydrolyzed under acidic or basic conditions to yield the target this compound.

The Role of Phase-Transfer Catalysis (PTC)

In many preparations, the reaction is performed in a biphasic system (e.g., an organic solvent and aqueous NaOH). The efficiency of such reactions can be dramatically improved by a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[5]

-

Causality: The catalyst facilitates the transport of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This allows the deprotonation to occur where the organic substrate resides, overcoming the immiscibility of the reactants and accelerating the reaction rate significantly.[5]

Mechanistic Diagram: Intramolecular Cyclization

Caption: Mechanism of intramolecular nucleophilic cyclization.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Objective: To synthesize 1-(4-methoxyphenyl)cyclopropanecarbonitrile as a precursor to the target acid.

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Methoxyphenylacetonitrile | 147.17 | 50 | 7.36 g |

| 1,2-Dibromoethane | 187.86 | 60 | 11.27 g (5.17 mL) |

| Sodium Hydroxide (50% w/w aq.) | 40.00 | 200 | 16.0 g |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 2.5 | 0.81 g |

| Toluene | - | - | 50 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methoxyphenylacetonitrile, toluene, and tetrabutylammonium bromide.

-

Begin vigorous stirring to ensure proper mixing.

-

Slowly add the 50% sodium hydroxide solution to the flask. The mixture may become thick.

-

Heat the reaction mixture to 60 °C.

-

Add 1,2-dibromoethane dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature at 60-70 °C.

-

After the addition is complete, continue stirring at 70 °C for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile, which can be purified by vacuum distillation or used directly in the subsequent hydrolysis step.

Pathway II: The Kulinkovich Reaction

The Kulinkovich reaction is a powerful organometallic transformation that synthesizes cyclopropanols from carboxylic esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[6] The resulting 1-(4-methoxyphenyl)cyclopropanol can then be readily oxidized to the desired carboxylic acid.

Mechanism of Action: The Titanacyclopropane Intermediate

The generally accepted mechanism is a fascinating catalytic cycle involving titanium intermediates.[7][8]

-

Catalyst Activation: Two equivalents of a Grignard reagent (typically with β-hydrogens, e.g., Ethylmagnesium Bromide) react with a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) via transmetalation to form an unstable dialkyltitanium species.

-

Formation of Titanacyclopropane: This dialkyltitanium species undergoes rapid β-hydride elimination and reductive elimination, releasing an alkane (e.g., ethane) and forming the key reactive intermediate: a titanacyclopropane.[6] This species behaves as a 1,2-dicarbanion equivalent.

-

First Carbonyl Insertion: The titanacyclopropane adds to the carbonyl group of the ester substrate (e.g., methyl 4-methoxybenzoate). This forms an oxatitanacyclopentane intermediate.

-

Rearrangement and Second Insertion: The oxatitanacyclopentane rearranges to form a β-titanio ketone. The carbonyl of this ketone then undergoes a rapid intramolecular insertion into the remaining carbon-titanium bond, closing the three-membered ring.[7]

-

Product Formation: The reaction yields a titanium alkoxide of the cyclopropanol product. This is typically hydrolyzed during aqueous workup to release the 1-(4-methoxyphenyl)cyclopropanol.

-

Oxidation: The final cyclopropanol is oxidized to this compound using a standard oxidizing agent like Jones reagent (CrO₃/H₂SO₄) or a milder alternative like TEMPO/bleach.

Causality and Experimental Choices

-

Grignard Reagent: An excess of the Grignard reagent is required; it serves both to form the titanacyclopropane and to drive the catalytic cycle.[9]

-

Ester Substrate: The reaction is most efficient with non-enolizable esters, like benzoates, to prevent competing side reactions.[9]

-

Solvent: Ethereal solvents like THF or diethyl ether are essential to solvate the Grignard reagent and the titanium complexes.[7]

Mechanistic Diagram: Kulinkovich Reaction

Caption: Mechanism of the Kulinkovich cyclopropanation.

Comparative Analysis of Synthetic Pathways

| Feature | Intramolecular Cyclization | Kulinkovich Reaction |

| Starting Materials | Arylacetonitrile, 1,2-dihaloalkane | Aryl ester, Grignard reagent, Ti(IV) alkoxide |

| Key Intermediate | Resonance-stabilized carbanion | Titanacyclopropane |

| Number of Steps | 2 (Cyclization + Hydrolysis) | 2 (Cyclopropanation + Oxidation) |

| Reagent Hazards | Toxic/lachrymatory haloalkanes, strong base | Pyrophoric Grignard reagents, moisture-sensitive catalyst |

| Advantages | Often high-yielding, well-established, uses common reagents | Excellent for non-enolizable esters, mild conditions |

| Disadvantages | Can have issues with intermolecular side reactions | Requires stoichiometric Ti reagent, sensitive to air/moisture |

Conclusion

The synthesis of this compound can be approached through several mechanistically distinct and robust pathways. The classical intramolecular nucleophilic cyclization offers a reliable and scalable route leveraging fundamental principles of reactivity and the kinetic advantage of intramolecularity, often enhanced by phase-transfer catalysis. In contrast, the Kulinkovich reaction provides a more modern, organometallic approach that constructs the cyclopropane ring via a unique titanacyclopropane intermediate. The choice of method depends on factors such as available starting materials, scale, and tolerance for specific reagent types. A thorough understanding of these underlying mechanisms empowers the medicinal or process chemist to make informed decisions, troubleshoot syntheses, and rationally design routes to this and other valuable cyclopropane-containing building blocks.

References

-

Kulinkovich, O. G.; de Meijere, A. 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.

-

Grokipedia. Kulinkovich reaction. Grokipedia.

-

ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Organic Chemistry Portal. Kulinkovich Reaction. Organic Chemistry Portal.

-

Douglas, J. J., et al. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research.

-

Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. YouTube.

-

Wikipedia. Cyclopropanation. Wikipedia.

-

Wikipedia. Intramolecular reaction. Wikipedia.

-

Raza, A., et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals.

Sources

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Intramolecular reaction - Wikipedia [en.wikipedia.org]

- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kulinkovich Reaction [organic-chemistry.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 9. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: From Discovery to Application

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, a significant building block in medicinal chemistry and materials science. We will delve into its historical context, detailed synthetic methodologies, physicochemical properties, and its role in the development of novel therapeutics, particularly as a modulator of G protein-coupled receptor 120 (GPR120). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction and Physicochemical Properties

This compound, with the CAS number 16728-01-1, is a crystalline solid that has garnered significant interest for its utility as a versatile synthetic intermediate.[1] Its structure, featuring a cyclopropane ring attached to a methoxy-substituted phenyl group and a carboxylic acid moiety, provides a unique combination of rigidity and functionality that is attractive for the design of bioactive molecules. The methoxy group can participate in hydrogen bonding and can be a site for metabolic modification, while the cyclopropane ring introduces conformational constraint, often leading to enhanced binding affinity and metabolic stability in drug candidates. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| CAS Number | 16728-01-1 | [2] |

| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [2] |

| Melting Point | 127-132 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa (Predicted) | 4.37 ± 0.20 | [1] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available for the definitive identification and characterization of this compound.[2]

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for creating cyclopropane-containing molecules. The synthesis of cyclopropanecarboxylic acid itself was reported in Organic Syntheses in 1944, detailing a method involving the base-induced cyclization of 4-chlorobutyronitrile followed by hydrolysis.[3] This foundational work paved the way for the synthesis of substituted analogues.

The preparation of aryl-substituted cyclopropanes has been an active area of research, with various methods being developed over the decades.[4] The synthesis of this compound likely evolved from the application of these general methods to readily available starting materials like p-methoxyphenylacetonitrile. Its utility as a building block in the synthesis of more complex molecules, such as the bioactive compound Levomilnacipran, has cemented its importance in the chemical literature.[1]

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from 4-methoxyphenylacetonitrile. This protocol is based on well-established and validated chemical transformations, ensuring a high degree of reproducibility.

Step 1: Synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile

This step involves a cyclopropanation reaction using 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The phase-transfer catalyst is crucial for transporting the base from the aqueous phase to the organic phase where the reaction occurs.

-

Reaction: 4-methoxyphenylacetonitrile + 1,2-dibromoethane → 1-(4-methoxyphenyl)cyclopropanecarbonitrile

-

Reagents and Conditions: Sodium hydroxide (NaOH), Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), water, and an organic solvent (e.g., toluene). The reaction is typically run at elevated temperatures.

Step 2: Hydrolysis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile

The nitrile group of the cyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.

-

Reaction: 1-(4-methoxyphenyl)cyclopropanecarbonitrile → this compound

-

Reagents and Conditions: A strong base like sodium hydroxide or potassium hydroxide in a water/alcohol mixture, followed by heating at reflux. The reaction mixture is then acidified with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to precipitate the carboxylic acid.[5]

Detailed Experimental Protocol:

Materials:

-

4-methoxyphenylacetonitrile

-

1,2-dibromoethane

-

Sodium hydroxide (pellets)

-

Benzyltriethylammonium chloride

-

Toluene

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Cyclopropanation:

-

To a stirred solution of 4-methoxyphenylacetonitrile (1 equivalent) and benzyltriethylammonium chloride (0.1 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide.

-

Heat the mixture to 60-70 °C and add 1,2-dibromoethane (1.5 equivalents) dropwise over 1 hour.

-

Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, and carefully add water to dissolve the salts.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile. This can be purified by vacuum distillation or used directly in the next step.

-

-

Hydrolysis:

-

Combine the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile with a solution of sodium hydroxide (4 equivalents) in a 1:1 mixture of ethanol and water.

-

Heat the mixture at reflux for 8-12 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Causality Behind Experimental Choices:

-

The use of a phase-transfer catalyst in the cyclopropanation step is essential for bringing the hydroxide ions into the organic phase to deprotonate the acetonitrile, initiating the reaction.

-

Running the hydrolysis under basic conditions is generally preferred as it is often cleaner and avoids the potential for side reactions that can occur under strong acidic conditions at high temperatures.

-

The final product is precipitated by acidification, which protonates the carboxylate salt, rendering it insoluble in the aqueous medium.

Experimental Workflow Diagram:

Caption: A two-step synthesis of this compound.

Applications in Drug Discovery: Targeting GPR120

This compound and its derivatives have emerged as important pharmacophores in the development of modulators for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[2] GPR120 is a receptor for medium and long-chain fatty acids and plays a crucial role in regulating various physiological processes, including glucose metabolism, inflammation, and adipogenesis.[1][6] As such, it has become an attractive therapeutic target for metabolic disorders like type 2 diabetes and obesity, as well as inflammatory diseases.[7]

The GPR120 Signaling Pathway

The activation of GPR120 by its ligands, which can include synthetic agonists derived from this compound, initiates a cascade of intracellular signaling events. This signaling is primarily mediated through two main pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.

-

Gαq/11 Pathway: Upon ligand binding, GPR120 couples to the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is involved in metabolic regulation, including the enhancement of glucose uptake in adipocytes through the PI3K/Akt pathway, leading to the translocation of GLUT4 to the cell membrane.[6]

-

β-arrestin 2 Pathway: Ligand-activated GPR120 can also recruit β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with TAB1, preventing its association with TAK1. This effectively inhibits the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[8] This anti-inflammatory action is a key therapeutic benefit of GPR120 agonism.

GPR120 Signaling Diagram:

Caption: The dual signaling pathways of GPR120 activation.

Analytical Techniques: Ensuring Purity and Quality

The purity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing its purity.

HPLC Protocol for Purity Analysis:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Solvent A: Water with 0.1% formic acid or phosphoric acid (to ensure the carboxylic acid is protonated and gives a sharp peak).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the compound. For example, 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 230 nm or 254 nm).

-

Sample Preparation: The sample is dissolved in a mixture of the mobile phase solvents (e.g., 50:50 water:acetonitrile) to ensure solubility and compatibility with the HPLC system.[9]

This method allows for the separation of this compound from starting materials, byproducts, and other impurities, providing a quantitative measure of its purity.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of fundamental building blocks in the advancement of chemical and pharmaceutical sciences. Its straightforward synthesis and unique structural features have made it a valuable tool for medicinal chemists. The continued exploration of GPR120 as a therapeutic target will likely fuel further interest in this and related cyclopropane-containing molecules. Future research may focus on developing more efficient and stereoselective synthetic routes and exploring the application of this scaffold in other areas of materials science and agrochemicals. The foundational knowledge presented in this guide provides a solid platform for researchers to build upon in their scientific endeavors.

References

-

PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

-

Song, T., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular and Molecular Life Sciences, 74(15), 2723-2733. [Link]

-

Lookchem. 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. [Link]

-

Wysoczańska, P. D., et al. (2017). GPR120: Mechanism of action, role and potential for medical applications. Postepy higieny i medycyny doswiadczalnej, 71(0), 943-951. [Link]

-

Oh, D. Y., & Olefsky, J. M. (2012). Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Bohrium. [Link]

-

Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 13. [Link]

-

ResearchGate. Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. [Link]

-

Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug design, development and therapy, 8, 1493–1500. [Link]

-

Oh da, Y., et al. (2014). Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity. Cell metabolism, 20(4), 656–668. [Link]

-

SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

-

Faul, M. M., et al. (1999). Experimental Procedures Alkyne Hydrolysis. The Journal of Organic Chemistry, 64(7), 2465–2470. [Link]

-

PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

-

ResearchGate. Schematic overview of the potential mechanism by which GPR120-Gαq/11... [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. [Link]

-

SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. [Link]

-

NIST. 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

LookChem. Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. [Link]

-

ResearchGate. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activi. [Link]

-

Royal Society of Chemistry. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. [Link]

-

SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

Sources

- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclopropane synthesis [organic-chemistry.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 9. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a fascinating molecule that sits at the intersection of synthetic chemistry and potential pharmacological activity. As a derivative of cyclopropanecarboxylic acid, it belongs to a class of compounds that are increasingly recognized for their utility in medicinal chemistry. The rigid, three-membered cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in drug design. This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its potential biological implications, with a particular focus on its role as a structural alert for mitochondrial toxicity.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 16728-01-1 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127-132 °C | |

| Boiling Point | 347.7 °C at 760 mmHg (estimated) | |

| Solubility | Soluble in methanol | |

| pKa | 4.37 ± 0.20 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a cyclopropanecarbonitrile intermediate followed by hydrolysis. This approach is adaptable from established methods for similar structures.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: A Two-Step Synthesis

This protocol is a representative procedure based on analogous syntheses. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Part 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium amide in liquid ammonia.

-

Addition of Reactants: To the stirred solution, add p-methoxybenzyl cyanide dropwise at a controlled temperature.

-

Cyclopropanation: Following the addition of the cyanide, add 1,2-dibromoethane dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile. Purification can be achieved by column chromatography or recrystallization.

Part 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(4-methoxyphenyl)cyclopropanecarbonitrile from Part 1 in a suitable solvent mixture, such as aqueous ethanol.

-

Hydrolysis: Add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.[2][3][4] The mixture is then heated at reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Acidic Hydrolysis: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization.

-

Basic Hydrolysis: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration and purified by recrystallization.

-

Biological Activity and Mechanistic Insights

While direct pharmacological studies on this compound are limited in publicly available literature, significant insights can be drawn from its structural analogs and its identity as a potential drug metabolite.

The Link to Mitochondrial Toxicity: The Case of Panadiplon

A crucial piece of evidence for the potential biological effects of cyclopropanecarboxylic acid derivatives comes from the investigation of the anxiolytic drug, panadiplon.[5][6] Panadiplon was withdrawn from clinical development due to unexpected liver toxicity in human volunteers.[5][6] Subsequent research identified a cyclopropane carboxylic acid (CPCA) metabolite as the likely culprit for this toxicity.[5][6]

Studies in rabbit and human hepatocytes revealed that this CPCA metabolite was responsible for:

-

Disruption of intermediary metabolism. [5]

-

Depletion of glycogen stores. [5]

-

Impairment of mitochondrial respiration. [6]

This body of evidence strongly suggests that the cyclopropanecarboxylic acid moiety can be a structural alert for mitochondrial dysfunction.

Proposed Mechanism of Action

Based on the findings related to the metabolite of panadiplon, a plausible mechanism of action for this compound involves the disruption of mitochondrial function.

Caption: Putative mechanism of mitochondrial toxicity.

The carboxylic acid metabolite of panadiplon is thought to decrease the availability of coenzyme A and carnitine in the liver, which are essential for the transport and metabolism of fatty acids into the mitochondria.[5] This leads to a cascade of events culminating in cellular stress and, in severe cases, cell death. Given the structural similarity, it is reasonable to hypothesize that this compound could exert similar effects.

Applications in Drug Discovery and Development

Despite the potential for mitochondrial toxicity, the unique properties of the cyclopropane ring make this compound and its derivatives valuable building blocks in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The rigid cyclopropane core can be used to orient functional groups in a precise three-dimensional arrangement, which can enhance binding to biological targets.

-

Improving Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation than linear alkyl chains, which can lead to improved pharmacokinetic profiles of drug candidates.

-

Precursor for Complex Molecules: As evidenced by its downstream products, this compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor to compounds that have been investigated for a range of activities, including as factor Xa inhibitors for anticoagulant therapies.[7]

Conclusion

This compound is a molecule of significant interest to the scientific community. Its synthesis is achievable through established chemical transformations, and its physicochemical properties are well-characterized. While the compound itself has not been extensively studied for its own biological activity, the compelling evidence from the metabolism of panadiplon highlights the potential for cyclopropanecarboxylic acid derivatives to induce mitochondrial toxicity by disrupting fatty acid metabolism. This understanding is critical for researchers in drug development, as it underscores the importance of careful toxicological evaluation of compounds containing this structural motif. At the same time, the unique chemical properties of the cyclopropane ring ensure that this compound will continue to be a valuable tool for the synthesis of novel and metabolically stable therapeutic agents. Future research should focus on directly elucidating the biological effects of this compound to fully understand its potential risks and benefits.

References

- U.S. National Library of Medicine. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. Retrieved from [Link]

- U.S. National Library of Medicine. (n.d.). Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite. PubMed. Retrieved from [Link]

- LookChem. (n.d.). Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]-1-CYCLOPROPANECARBOXYLIC-ACID-cas-16728-01-1.html)

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. Retrieved from [Link]

- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

- LookChem. (n.d.). Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

- ChemSynthesis. (2025). 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.

- U.S. National Library of Medicine. (n.d.). Mitochondrial-targeted Aryl Hydrocarbon Receptor and the Impact of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin on Cellular Respiration and the Mitochondrial Proteome. PubMed Central. Retrieved from [Link]

- U.S. National Library of Medicine. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. Retrieved from [Link]

- U.S. National Library of Medicine. (1974). Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. PubMed. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

- U.S. National Library of Medicine. (2022). Protective Effects of Mitochondrial Uncoupling Protein 2 against Aristolochic Acid I-Induced Toxicity in HK-2 Cells. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. National Library of Medicine. (n.d.). Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. National Library of Medicine. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. Retrieved from [Link]

- U.S. National Library of Medicine. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical and Physical Properties of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid

Introduction

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, a substituted cyclopropane derivative, represents a molecule of significant interest to the scientific and drug development communities. Its unique structural architecture, combining a strained three-membered carbocycle with an electron-rich aromatic system, imparts a distinct set of physicochemical properties. The cyclopropane ring, a recurring motif in numerous approved drugs, is known to enhance metabolic stability, improve potency, and modulate pharmacokinetic profiles by introducing conformational rigidity.[1][2][3] The 4-methoxyphenyl group further influences the molecule's polarity, solubility, and potential for intermolecular interactions.

This technical guide provides a comprehensive analysis of the fundamental chemical and physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind its properties and to equip the reader with robust, self-validating experimental protocols for its characterization. Every piece of technical data and mechanistic claim is grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Structural Analysis

A precise understanding of a compound's identity is the bedrock of all subsequent research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [4] |

| CAS Number | 16728-01-1 | [5][6] |

| Molecular Formula | C₁₁H₁₂O₃ | [4][5] |

| Molecular Weight | 192.21 g/mol | [4][5] |

| Canonical SMILES | COC1=CC=C(C=C1)C2(CC2)C(=O)O | [7] |

| InChI Key | WCPFQQHADRJANG-UHFFFAOYSA-N | [6][8] |

| EC Number | 240-788-5 | [5][9] |

Structural Insights:

The molecule's properties are a direct consequence of its two primary structural motifs:

-

The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain. The C-C bonds possess enhanced π-character compared to acyclic alkanes, influencing the molecule's reactivity and electronic properties.[1] Its rigid nature restricts the conformational freedom of the molecule, a feature often exploited in drug design to lock in a bioactive conformation and improve binding affinity to biological targets.[2]

-

The 4-Methoxyphenyl Group: This substituent consists of a benzene ring with a methoxy (-OCH₃) group at the para position. The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This influences the molecule's reactivity in electrophilic aromatic substitution reactions and its interaction with biological targets. The aromatic ring provides a scaffold for potential π-π stacking interactions, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.[4]

-

The Carboxylic Acid Group: This functional group is the primary determinant of the molecule's acidic nature. It can act as both a hydrogen bond donor and acceptor, significantly influencing solubility, particularly in aqueous and protic solvents. Its ability to be deprotonated to form a carboxylate anion is crucial for salt formation, a common strategy in drug development to improve solubility and bioavailability.

Physicochemical Properties

The interplay of the structural features described above gives rise to the macroscopic physical properties of the compound. These properties are critical for determining appropriate handling, storage, and formulation strategies.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [5][10] |

| Melting Point | 127-132 °C | [5][8][10] |

| Boiling Point | 347.7 °C (at 760 mmHg) | [8][9] |

| Solubility | Soluble in Methanol | [5][9] |

| Predicted pKa | 4.37 ± 0.20 | [5][9] |

| Predicted LogP | 1.7 - 2.03 | [4][6] |

Causality and Implications:

-

Melting Point: The relatively high melting point of 127-132 °C for a molecule of this size suggests a stable crystalline lattice structure.[5][8][10] This stability is likely due to efficient packing and intermolecular forces, such as hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions involving the methoxy group.

-

Solubility: The compound's reported solubility in methanol is consistent with its structure.[5][9] The polar carboxylic acid group can form hydrogen bonds with methanol, while the relatively nonpolar methoxyphenyl and cyclopropyl groups are accommodated by the organic nature of the solvent. Solubility in aqueous solutions is expected to be pH-dependent; at pH values significantly above the pKa, the compound will deprotonate to form the more soluble carboxylate salt.

-

pKa: The predicted pKa of approximately 4.37 is typical for a carboxylic acid.[5][9] This value indicates that at physiological pH (~7.4), the compound will exist predominantly in its anionic (deprotonated) carboxylate form. This is a critical consideration for drug development, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted values suggest that the molecule has a moderate degree of lipophilicity, allowing it to have some solubility in both lipid and aqueous environments. This balance is often a desirable characteristic for drug candidates, as it can facilitate passage across biological membranes.[4][6]

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous confirmation of the chemical structure and for quality control purposes. While specific spectra are proprietary to the data source, the expected characteristics can be described.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group (typically in the δ 6.8-7.5 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), and complex multiplets for the diastereotopic cyclopropyl protons in the upfield region (~δ 1.0-2.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the aromatic carbons (with the carbon attached to the oxygen of the methoxy group being the most downfield), the methoxy carbon (~55 ppm), and the carbons of the cyclopropane ring in the upfield region.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700 cm⁻¹.

-

C-O stretching vibrations for the methoxy and carboxylic acid groups in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretching bands around 1600 and 1500 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 192 or 193, respectively. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclopropane and aromatic rings.[4]

Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of research, the use of validated experimental protocols is paramount. The following section details step-by-step methodologies for determining key physicochemical properties.

Workflow for Physicochemical and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.

Caption: Logical workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)

Principle: This protocol describes the determination of the melting point range using a standard capillary melting point apparatus. The melting point is a key indicator of purity.

Materials:

-

This compound (finely powdered)

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus (e.g., Büchi M-560 or similar)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample will lead to poor heat transfer and an inaccurate, broad melting range.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the capillary and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm height is obtained.

-

Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting point.

-

Accurate Determination: Using a new capillary, heat the apparatus to a temperature approximately 15-20 °C below the scouted melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).

Self-Validation:

-

Calibration: Regularly calibrate the apparatus using certified melting point standards (e.g., benzophenone, caffeine).

-

Consistency: Perform the measurement in triplicate to ensure reproducibility.

-

Heating Rate: A slow heating rate near the melting point is critical for thermal equilibrium and an accurate reading.

Protocol: Potentiometric pKa Determination

Principle: This method determines the pKa by titrating a solution of the weak acid (the analyte) with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Solvent (e.g., 50:50 Methanol:Water mixture, to ensure solubility)

-

Calibrated pH meter with electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

Procedure:

-

Solution Preparation: Accurately weigh a known amount of the compound (e.g., 50 mg) and dissolve it in a known volume of the solvent mixture (e.g., 50 mL).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the volume of NaOH at the equivalence point (Veq), which is the midpoint of the steepest part of the curve.

-

The volume at the half-equivalence point is Veq/2.

-

Find the pH on the titration curve that corresponds to the volume Veq/2. This pH value is the pKa of the compound.

-

Self-Validation:

-

pH Meter Calibration: Calibrate the pH meter immediately before use with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Titrant Standardization: Use a freshly standardized NaOH solution.

-

Derivative Plot: For a more accurate determination of the equivalence point, a first-derivative plot (ΔpH/ΔV vs. V) can be generated. The peak of this plot corresponds to Veq.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.[10][11]

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like oxidizing agents.[10][11]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]

-

Inhalation: Move the person to fresh air.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] In all cases of exposure, seek medical attention.[11]

Conclusion

This compound is a crystalline solid with a well-defined chemical structure and a distinct set of physicochemical properties governed by its cyclopropyl, methoxyphenyl, and carboxylic acid moieties. Its moderate lipophilicity and acidic nature make it an interesting building block for medicinal chemistry and materials science. The protocols and data presented in this guide provide a robust framework for researchers to handle, characterize, and utilize this compound effectively and safely, ensuring the integrity and reproducibility of their scientific investigations.

References

-

LookChem. (n.d.). Cas 16728-01-1, 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85575, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83920709, Cyclopropanecarboxylic acid, 1-(4-methoxyphenoxy)-. Retrieved from [Link]

-

T. P. Pathak, et al. (2013). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12461954, 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

J. D. Grayson, et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. Retrieved from [Link]

-

Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

-

UNC-Chapel Hill. (2025, December 9). Tiny molecules, big potential. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-(4-methoxyphenyl)cyclopentanecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 4. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 7. Cyclopropanecarboxylic acid, 1-(4-methoxyphenoxy)- | C11H12O4 | CID 83920709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 16728-01-1 [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS Number: 16728-01-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 16728-01-1), a molecule of significant interest in synthetic chemistry and drug discovery. The guide details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its potential biological activities based on the well-documented bioisosterism of the cyclopropane ring and the pharmacological relevance of the methoxyphenyl moiety. This document serves as a foundational resource for researchers aiming to utilize this compound as a key building block in the development of novel therapeutics and agrochemicals.

Introduction

1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a bifunctional organic molecule featuring a cyclopropane ring, a carboxylic acid group, and a 4-methoxyphenyl substituent. The rigid, three-dimensional structure of the cyclopropane ring makes it a valuable bioisostere for double bonds and other cyclic systems in medicinal chemistry. This unique conformational constraint can lead to enhanced metabolic stability, improved binding affinity to biological targets, and a favorable toxicity profile in drug candidates.[1]

The presence of the 4-methoxyphenyl group is also significant, as this moiety is found in numerous biologically active compounds, where it can participate in crucial binding interactions with enzymes and receptors. A notable example is Apixaban, a potent and selective factor Xa inhibitor, which contains a p-methoxyphenyl group that plays a key role in its binding affinity.[2]

While specific biological activities for 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid are not extensively documented in publicly available literature, its structural motifs suggest a high potential for applications in several areas. Derivatives of cyclopropanecarboxylic acid are known to exhibit antimicrobial properties and can act as inhibitors of ethylene biosynthesis in plants.[1][3] Therefore, this compound represents a promising starting point for the synthesis of novel bioactive molecules.

This guide will provide a detailed exploration of the synthesis, properties, and potential applications of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, offering a solid foundation for its use in research and development.

Physicochemical and Spectroscopic Data

A thorough characterization of a chemical compound is fundamental for its application in research. Below is a summary of the key physicochemical and spectroscopic data for 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16728-01-1 | [4] |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 127-132 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. The following data has been reported for 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid:

-

¹³C NMR Spectroscopy: Data available on PubChem.[4]

-

Mass Spectrometry (GC-MS): Data available on PubChem.[4]

-

Infrared (IR) Spectroscopy (FTIR): Data available on PubChem.[4]

Analysis Workflow for Spectroscopic Data

The characterization of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid would typically involve a multi-spectroscopic approach to confirm its structure and purity.

Workflow for the spectroscopic characterization of a synthesized compound.

Synthesis of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Synthetic Pathway Overview

Two-step synthesis of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Experimental Protocols

This step involves the α-alkylation of 4-methoxyphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base to form the cyclopropane ring.[6]

Materials:

-

4-Methoxyphenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydride (NaH) or another suitable strong base

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (2.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.1 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile.

The nitrile intermediate is hydrolyzed under acidic conditions to yield the final carboxylic acid product.[7][8][9]

Materials:

-

1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether or other suitable organic solvent

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile (1 equivalent) with a mixture of concentrated HCl and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-